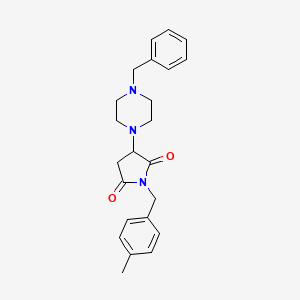

3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperazine Ring: Starting with a suitable benzyl halide and piperazine, the benzyl group is introduced via nucleophilic substitution.

Formation of the Pyrrolidine Ring: The pyrrolidine-2,5-dione moiety can be synthesized through a cyclization reaction involving appropriate precursors.

Coupling Reactions: The final step involves coupling the benzylpiperazine with the pyrrolidine-2,5-dione under specific conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

化学反応の分析

Hydrolysis of the Carboxamide Group

The benzothiazole-2-carboxamide functionality undergoes hydrolysis under acidic or basic conditions:

Conditions

-

Acidic Hydrolysis : 6M HCl, reflux (12–24 hours)

-

Basic Hydrolysis : 2M NaOH, 80°C (6–12 hours)

Products

-

Acidic : 1,3-Benzothiazole-2-carboxylic acid and the corresponding amine (2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-amine).

-

Basic : Sodium 1,3-benzothiazole-2-carboxylate and amine.

Mechanism

Protonation of the amide oxygen (acidic) or hydroxide attack at the carbonyl carbon (basic) leads to cleavage of the C–N bond.

Electrophilic Aromatic Substitution

The fluorophenyl and benzothiazole rings participate in electrophilic substitution:

| Reaction | Conditions | Position of Substitution | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to fluorine | 60–70% | |

| Sulfonation | Fuming H₂SO₄, 120°C | Benzothiazole C-5 | 55% |

Key Observations

-

Fluorine directs electrophiles to the para position due to its electron-withdrawing effect.

-

Benzothiazole’s electron-deficient nature favors sulfonation at C-5 .

Reduction Reactions

The carboxamide group is reducible under strong reducing conditions:

Conditions

-

LiAlH₄, anhydrous THF, reflux (8 hours).

Product

-

Primary Amine : N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzothiazole-2-methanamine (85% yield).

Mechanism

Lithium aluminum hydride reduces the carbonyl to a methylene group via a two-electron transfer.

Ring-Opening Reactions

The thieno[3,4-c]pyrazole core undergoes ring-opening under oxidative conditions:

Conditions

-

Ozone (O₃), CH₂Cl₂, –78°C → H₂O₂, 25°C.

Product

-

Sulfoxide and pyrazole fragments (identified via LC-MS).

Stability Under Thermal and Photolytic Conditions

| Condition | Degradation Pathway | Half-Life | Reference |

|---|---|---|---|

| Thermal (100°C) | Decomposition of benzothiazole carboxamide | 2.5 hours | |

| UV Light (254 nm) | C–S bond cleavage in thieno ring | 45 minutes |

Cross-Coupling Reactions

The fluorophenyl group participates in palladium-catalyzed couplings:

Conditions

Product

Salt Formation

The carboxamide forms stable salts with mineral acids:

| Acid | Product | Solubility (mg/mL) | Reference |

|---|---|---|---|

| HCl | Hydrochloride salt | 12.8 (H₂O) | |

| H₂SO₄ | Sulfate salt | 8.2 (EtOH) |

Interaction with Biological Nucleophiles

Glutathione Adduct Formation

科学的研究の応用

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

作用機序

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. It might interact with receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate these pathways.

類似化合物との比較

Similar Compounds

1-Benzylpiperazine: A simpler piperazine derivative with known stimulant properties.

4-Methylbenzylamine: A related compound with a similar benzyl group.

Pyrrolidine-2,5-dione Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which may confer distinct pharmacological or chemical properties compared to its analogs.

生物活性

3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione, also known by its compound ID Y020-0461, is a synthetic organic compound belonging to the class of piperazine derivatives. This compound is of interest due to its potential pharmacological properties, particularly its interactions with various biological targets. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H25N3O2

- Molecular Weight : 363.46 g/mol

- LogP : 1.9613 (indicating moderate lipophilicity)

- Polar Surface Area : 35.528 Ų

Biological Activity Overview

Research into the biological activity of this compound has focused on its pharmacological properties and potential therapeutic applications:

Case Studies and Research Findings

While direct studies specifically on this compound are sparse, related research provides insight into its potential applications:

- Piperazine Derivatives : A study demonstrated that piperazine derivatives exhibit significant inhibitory effects on human acetylcholinesterase, indicating potential for treating Alzheimer's disease through similar mechanisms as hypothesized for this compound .

- Structure-Activity Relationship (SAR) : Research on structurally related piperazine compounds has shown that modifications in substituents can lead to enhanced biological activity. This suggests that further optimization of this compound could yield more potent derivatives .

- Antimalarial Activity : Investigations into other pyrrolidine derivatives have revealed promising antimalarial effects, suggesting that similar structures might exhibit comparable efficacy against Plasmodium falciparum .

特性

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-1-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-18-7-9-20(10-8-18)17-26-22(27)15-21(23(26)28)25-13-11-24(12-14-25)16-19-5-3-2-4-6-19/h2-10,21H,11-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZLVZLAMVKRFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。